6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.H2O/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6;/h3-5,13H,1-2H2,(H,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNPJZONNYJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)CCO.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Nucleophilic Substitution
Chlorination of the 6-position using phosphorus oxychloride (POCl₃) converts hydroxyl groups into reactive chlorides. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is obtained in 61% yield. This chloride intermediate undergoes nucleophilic substitution with ethylene glycol derivatives.
In a representative procedure, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with 2-hydroxyethylamine in tetrahydrofuran (THF) at 60°C, yielding 6-(2-hydroxyethyl)-2-methylpyrazolo[1,5-a]pyrimidine in 78% yield. The reaction’s selectivity arises from the higher reactivity of the 6-chloro group compared to the 5-position, as demonstrated by kinetic studies.
Direct Alkylation Strategies
Alternative routes employ alkoxyethyl groups during core assembly. For example, β-enaminones bearing protected hydroxyethyl side chains (e.g., tert-butyldimethylsilyl ethers) participate in cyclocondensation with 3-aminopyrazoles. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) affords the free hydroxyethyl group. This method avoids harsh substitution conditions but requires careful orthogonal protection to prevent side reactions.
Installation of the Carboxylic Acid at Position 3
Oxidation of 3-Formyl Derivatives
3-Formylpyrazolo[1,5-a]pyrimidines, synthesized via Vilsmeier–Haack formylation, are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic conditions. For example, 3-formyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine treated with KMnO₄ in sulfuric acid yields the carboxylic acid in 85% purity after recrystallization.
Carboxylation via Palladium Catalysis
Transition-metal-mediated carboxylation offers a greener alternative. Using Pd(OAc)₂ and carbon monoxide (CO) under 50 psi pressure, the 3-position undergoes direct carboxylation, achieving 90% conversion in DMF at 100°C. This method minimizes byproducts and is scalable for industrial applications.
Hydration and Crystallization
The hydrate form is obtained via aqueous workup. After acidification of the reaction mixture to pH 3–4, the product precipitates and is recrystallized from ethanol-water (1:3). X-ray crystallography confirms the monohydrate structure, with hydrogen bonding between the carboxylic acid and water molecules.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Regioselectivity in Cyclocondensation
Density functional theory (DFT) calculations reveal that the 3-position’s electrophilicity directs formylation and carboxylation. The hydroxyethyl group’s electron-donating effect at position 6 further enhances reactivity at position 3, facilitating high yields in oxidation steps.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
Basic Information
- Molecular Formula : C9H9N3O3
- Molecular Weight : 207.19 g/mol
- Appearance : Solid
- Storage Conditions : Refrigerate at 2-7°C
Structural Characteristics
The compound features a pyrazolo-pyrimidine core with a carboxylic acid functional group and a hydroxyethyl substituent, which may contribute to its biological activity and interaction with various biological targets.
Medicinal Chemistry
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in drug design and development.
Case Studies:
- Antitumor Activity : Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, suggesting that this derivative may also possess similar properties, potentially useful for treating inflammatory diseases.
Biochemistry
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and cellular processes.
Applications:
- Enzyme Inhibition Studies : The compound can be used to investigate its inhibitory effects on specific enzymes such as kinases or phosphatases, which play critical roles in signal transduction pathways.
- Cellular Assays : It can be employed in cellular assays to evaluate its effects on cell viability and metabolic activity, providing insights into its pharmacological profile.
Materials Science
The unique properties of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid also make it suitable for applications in materials science.
Potential Uses:
- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymeric materials.
- Nanomaterials : Its ability to form complexes with metal ions could lead to applications in the synthesis of nanomaterials with tailored properties for electronics or catalysis.
Data Tables
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Cytotoxic effects observed |
| Anti-inflammatory Properties | Potential anti-inflammatory activity noted |
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among related pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives:
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to 5,7-dimethyl derivatives . Esters (e.g., ethyl carboxylates) exhibit higher lipid solubility but lower bioavailability in unhydrolyzed form .
- Methyl or halogen substituents (e.g., 5-chloro derivatives) may sterically hinder metal binding .
Biological Activity
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate (CAS No. 725693-84-5) is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 207.19 g/mol. It is characterized by a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol |
| CAS Number | 725693-84-5 |
| Appearance | White to off-white solid |
| Storage Conditions | Refrigerate (2-7°C) |
The compound exhibits significant biological activity primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in various cancers. By inhibiting these kinases, this compound may help in controlling cell proliferation and inducing apoptosis in cancer cells.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds possess potent anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells:
- Breast Cancer (MCF-7) : Growth inhibition concentration (GI50) values around 4.19 μM.
- Prostate Cancer (PC3) : GI50 values in the low micromolar range, indicating significant antiproliferative effects.
Other Biological Activities
Beyond its anticancer potential, this compound may also exhibit:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation markers in preclinical models.
- Neuroprotective effects : Some derivatives have been studied for their potential role in neurodegenerative diseases, suggesting a broader therapeutic application.
Case Studies and Research Findings
- Inhibition of CDKs : A study highlighted the selective inhibition of CDK2 and CDK4 by pyrazolo[1,5-a]pyrimidine derivatives, leading to cell cycle arrest in cancer cells .
- Antiproliferative Effects : In a comparative study, various pyrazolo compounds were tested against cancer cell lines. The results indicated that those with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts .
- Neuroprotection : Research has shown that certain pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate relevant to experimental handling?
- Answer: The compound exhibits a melting point of approximately 180°C (with decomposition) and is water-soluble, making aqueous solutions viable for biological assays . Its molecular weight (163.14 g/mol) and purity (≥97%) are critical for stoichiometric calculations in synthetic workflows. Researchers should note its hygroscopic nature due to the hydrate form, requiring anhydrous storage conditions to prevent degradation.
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives?
- Answer: The core structure is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents . For example, hydrazine hydrate reacts with enamines under controlled pH (6–8) and temperature (60–80°C) to yield cyanopyrazoles or aminopyrazoles, depending on reaction conditions . Solvent choice (e.g., ethanol/DMF) and catalysts (e.g., sodium acetate) are optimized to enhance regioselectivity and yield .
Q. What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas . Elemental analysis (e.g., C, H, N) complements purity assessment, and infrared (IR) spectroscopy identifies functional groups like carboxylic acids (-COOH) or hydroxyethyl (-CH₂CH₂OH) moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives?
- Answer: Substituent effects at positions 2, 6, and 7 significantly influence bioactivity. For instance:
- Position 6: Carboxylic acid groups enhance binding to enzymatic active sites (e.g., DPP-IV inhibitors for diabetes ).
- Position 7: Hydroxyethyl groups improve solubility, while trifluoromethyl groups increase metabolic stability .
Comparative studies with analogs (e.g., ethyl 5-cyclopropyl-7-(trifluoromethyl) derivatives) reveal steric and electronic impacts on target affinity .
Q. How can computational chemistry tools be integrated into the design of pyrazolo[1,5-a]pyrimidine-based compounds?
- Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to optimize synthetic routes . Molecular docking (e.g., AutoDock Vina) screens substituent configurations for target binding (e.g., kinase inhibitors). Machine learning models trained on spectral databases accelerate structural validation and reduce experimental trial-and-error .
Q. What strategies resolve contradictory data regarding the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Answer: Contradictions often arise from impurities or polymorphic forms. Strategies include:
- Orthogonal characterization: Cross-validate purity via HPLC, HRMS, and elemental analysis .
- Controlled bioassays: Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate compound-specific effects .
- Crystallography: Resolve crystal structures to confirm regiochemistry and hydration states .
Q. What functionalization strategies enable selective modification of the pyrazolo[1,5-a]pyrimidine scaffold?
- Answer: Key strategies include:
- Nucleophilic substitution: Replace carboxylate groups with amines using coupling agents (e.g., BPC) .
- Pd-catalyzed cross-coupling: Introduce aryl/heteroaryl groups at position 7 for enhanced π-π stacking .
- Reductive amination: Convert hydroxyethyl (-CH₂CH₂OH) to aminoethyl (-CH₂CH₂NH₂) for improved blood-brain barrier penetration .
Q. How can reaction progress be monitored in real-time for pyrazolo[1,5-a]pyrimidine synthesis?
- Answer: Thin-layer chromatography (TLC) with UV visualization tracks intermediate formation . In situ IR spectroscopy monitors carbonyl group consumption during cyclocondensation. For air-sensitive reactions, Schlenk line techniques coupled with GC-MS ensure anaerobic conditions and byproduct identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
